4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)benzoic Acid
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Overview
Description
4-(6-{[(4-METHYLCYCLOHEXYL)AMINO]METHYL}-1,4-DIHYDROINDENO[1,2-C]PYRAZOL-3-YL)BENZOIC ACID is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound is known for its experimental use and has been studied for its potential pharmacological properties .
Preparation Methods
The synthesis of 4-(6-{[(4-METHYLCYCLOHEXYL)AMINO]METHYL}-1,4-DIHYDROINDENO[1,2-C]PYRAZOL-3-YL)BENZOIC ACID involves multiple steps, including the formation of the indeno[1,2-c]pyrazole core and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-(6-{[(4-METHYLCYCLOHEXYL)AMINO]METHYL}-1,4-DIHYDROINDENO[1,2-C]PYRAZOL-3-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including its interaction with specific proteins and enzymes.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the context of targeting specific molecular pathways.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{[(4-METHYLCYCLOHEXYL)AMINO]METHYL}-1,4-DIHYDROINDENO[1,2-C]PYRAZOL-3-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1 . This interaction can modulate the activity of the kinase, leading to downstream effects on cellular processes. The compound’s effects are mediated through binding to the active site of the kinase, thereby inhibiting its activity and affecting various signaling pathways .
Comparison with Similar Compounds
4-(6-{[(4-METHYLCYCLOHEXYL)AMINO]METHYL}-1,4-DIHYDROINDENO[1,2-C]PYRAZOL-3-YL)BENZOIC ACID is unique due to its specific structural features and functional groups. Similar compounds include other phenylpyrazoles, such as:
4-(Aminomethyl)benzoic acid: Known for its antihemorrhagic properties.
Benzoic acid, 2-amino-4-methyl-: Used in various chemical applications. The uniqueness of this compound lies in its specific combination of the indeno[1,2-c]pyrazole core with the benzoic acid and 4-methylcyclohexylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N3O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[6-[[(4-methylcyclohexyl)amino]methyl]-1,4-dihydroindeno[1,2-c]pyrazol-3-yl]benzoic acid |
InChI |
InChI=1S/C25H27N3O2/c1-15-2-9-20(10-3-15)26-14-16-4-11-21-19(12-16)13-22-23(27-28-24(21)22)17-5-7-18(8-6-17)25(29)30/h4-8,11-12,15,20,26H,2-3,9-10,13-14H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
MEDLHZCDTXWLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC3=C(C=C2)C4=C(C3)C(=NN4)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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